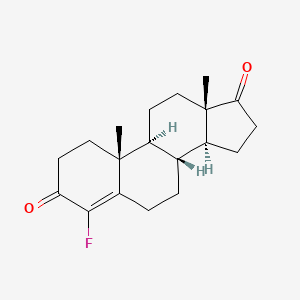

4-Fluoroandrost-4-ene-3,17-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoroandrost-4-ene-3,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H25FO2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoroandrost-4-ene-3,17-dione is primarily investigated for its potential as a therapeutic agent in the treatment of androgen-sensitive conditions. Its structure allows it to interact with androgen receptors, making it a candidate for therapies targeting prostate cancer and other androgen-dependent diseases.

Proliferative Effects

Research indicates that this compound can influence cell proliferation in androgen-sensitive cell lines. A study using LNCaP prostate cancer cells demonstrated that while the compound itself does not exhibit direct androgenic activity, its metabolites do stimulate cell growth. Specifically, the transformation of this compound into more active metabolites like 5α-androstane-3,17-dione (A-dione) was crucial for its proliferative effects on these cells .

Anticancer Activity

The compound has shown promise as an anticancer agent through various mechanisms:

Induction of Apoptosis and Cell Cycle Arrest

In preclinical studies, this compound demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7. The compound induced apoptosis and disrupted the cell cycle at the S phase, preventing cancer cell proliferation. The IC50 value for MCF-7 cells was approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.30 | Induction of apoptosis; Cell cycle arrest |

Steroid Biochemistry

This compound is also utilized in steroid biochemistry research to study its metabolic pathways and interactions with enzymes involved in steroidogenesis.

Inhibition Studies

The compound has been used in studies examining its effects on human placental aromatase and other steroidogenic enzymes. These studies are critical for understanding how modifications to steroid structures can affect their biological activity and therapeutic potential .

Case Study 1: Breast Cancer Research

A notable study focused on the effects of this compound on MCF-7 breast cancer cells revealed:

- Objective : To assess the cytotoxicity and mechanism of action.

- Findings : The compound significantly inhibited cell growth and induced apoptosis.

This case highlights the potential for developing new anticancer therapies based on modified steroid structures.

Case Study 2: Prostate Cancer Treatment

Another investigation explored the use of this compound in treating androgen-sensitive prostate cancer:

- Objective : To evaluate the compound's effectiveness as part of a combination therapy.

- Findings : It was found that the compound could enhance the efficacy of existing androgen receptor antagonists when used in tandem.

These findings suggest that this compound may play a role in improving treatment outcomes for patients with prostate cancer.

Propriétés

Numéro CAS |

98102-30-8 |

|---|---|

Formule moléculaire |

C19H25FO2 |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S)-4-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H25FO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 |

Clé InChI |

QBRBEAIYDMHSJE-KZQROQTASA-N |

SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)F |

SMILES isomérique |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)F |

SMILES canonique |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)F |

Synonymes |

4-FAD 4-fluoroandrost-4-ene-3,17-dione 4-fluoroandrostenedione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.